molecular formula C14H14N2O3 B2687657 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 352521-96-1

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B2687657
CAS No.: 352521-96-1
M. Wt: 258.277
InChI Key: RSOYXYPGWILLRY-UHFFFAOYSA-N
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Description

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which are heterocyclic amines derived from tryptamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the cyclization of tryptamine derivatives. One common method includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The acetylation of the resulting compound can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interaction with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar structure with an ethyl group instead of an acetyl group.

Uniqueness

2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOYXYPGWILLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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